molecular formula C29H22O5 B12620732 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione CAS No. 918821-67-7

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione

Cat. No.: B12620732
CAS No.: 918821-67-7
M. Wt: 450.5 g/mol
InChI Key: YEPUQBLGEFXEKU-UHFFFAOYSA-N
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Description

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes benzyloxy groups, a hydroxy group, and a methylanthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Methylation: The addition of a methyl group at the 3-position.

    Benzyloxylation: The attachment of benzyloxy groups at the 1 and 8 positions.

Industrial Production Methods

Industrial production methods may involve the use of phase-transfer catalysis and microwave irradiation to enhance reaction efficiency and yield . These methods are optimized to ensure high purity and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

918821-67-7

Molecular Formula

C29H22O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-hydroxy-3-methyl-1,8-bis(phenylmethoxy)anthracene-9,10-dione

InChI

InChI=1S/C29H22O5/c1-18-15-22-25(29(26(18)30)34-17-20-11-6-3-7-12-20)28(32)24-21(27(22)31)13-8-14-23(24)33-16-19-9-4-2-5-10-19/h2-15,30H,16-17H2,1H3

InChI Key

YEPUQBLGEFXEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OCC3=CC=CC=C3)C(=O)C4=C(C2=O)C=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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